molecular formula C8H11NO2 B1330665 Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 69687-80-5

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B1330665
CAS No.: 69687-80-5
M. Wt: 153.18 g/mol
InChI Key: OQWZEJIISPYZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can yield pyrrole derivatives with different substitution patterns.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the pyrrole ring .

Scientific Research Applications

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

  • Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
  • Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
  • 2,5-Dimethylpyrrole-3-carboxylic acid

Comparison: Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring. This affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, which can influence its applications in various fields .

Properties

IUPAC Name

methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-4-7(6(2)9-5)8(10)11-3/h4,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWZEJIISPYZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343855
Record name Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69687-80-5
Record name Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.